Valiglurax

Description

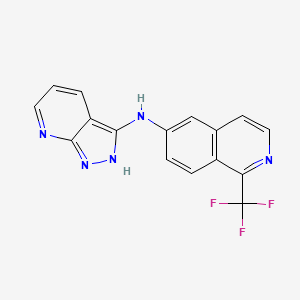

Structure

3D Structure

Properties

IUPAC Name |

N-(2H-pyrazolo[3,4-b]pyridin-3-yl)-1-(trifluoromethyl)isoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N5/c17-16(18,19)13-11-4-3-10(8-9(11)5-7-20-13)22-15-12-2-1-6-21-14(12)23-24-15/h1-8H,(H2,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEXKBWCUUFJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2N=C1)NC3=CC4=C(C=C3)C(=NC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Valiglurax (VU2957): A Preclinical Positive Allosteric Modulator of mGluR4 for Parkinson's Disease

An In-depth Technical Guide on the Mechanism of Action

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. This leads to a dopamine deficit in the basal ganglia, disrupting the neural circuitry that controls movement and resulting in cardinal motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. Current treatments primarily focus on dopamine replacement therapies, which can have limitations and long-term side effects.[1] Consequently, there is a significant need for novel non-dopaminergic therapeutic strategies.

One promising target is the metabotropic glutamate receptor 4 (mGluR4), a G-protein coupled receptor highly expressed in the basal ganglia.[1] Selective activation of mGluR4 has been shown to normalize basal ganglia output and alleviate motor symptoms in preclinical models of Parkinson's disease. Valiglurax (VU2957) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of mGluR4 that was evaluated as a preclinical candidate for the treatment of PD.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of Valiglurax, supported by preclinical data, experimental protocols, and visual diagrams.

Core Mechanism of Action: Modulation of the Indirect Pathway

In the parkinsonian state, the loss of dopamine leads to overactivity of the indirect pathway in the basal ganglia. This results in excessive inhibition of the thalamus and subsequent suppression of motor commands. Valiglurax, as an mGluR4 PAM, works by enhancing the activity of this receptor, which is strategically located on presynaptic terminals of striatopallidal neurons. Activation of these presynaptic mGluR4 receptors inhibits the release of the neurotransmitter GABA at the striato-pallidal synapse. This reduction in GABAergic transmission helps to normalize the overactive indirect pathway, thereby alleviating motor deficits.

Signaling Pathway of Valiglurax's Action

Caption: Valiglurax enhances mGluR4 signaling, reducing GABA release and normalizing basal ganglia circuitry.

Quantitative Preclinical Data

Valiglurax has demonstrated a promising pharmacological and pharmacokinetic profile in preclinical studies. The following tables summarize the key quantitative data.

In Vitro Potency and Selectivity

| Parameter | Species | Value | Assay Type |

| EC₅₀ | Human | 64.6 nM | mGluR4/Gqi5 |

| EC₅₀ | Rat | 197 nM | mGluR4 GIRK |

| Selectivity | - | >10 µM | Against mGlu₁,₂,₃,₅,₆,₇,₈ |

Table 1: In vitro potency and selectivity of Valiglurax.

In Vivo Pharmacokinetics

| Species | Bioavailability (F%) | Clearance (CLp) (mL/min/kg) | Half-life (t½) (h) |

| Rat | 100% | 37.7 | ~1-4 |

| Mouse | 79% | 78.3 | ~1-4 |

| Dog | 37.5% | 31.6 | ~1-4 |

| Cynomolgus Monkey | 31.6% | 17.7 | ~1-4 |

Table 2: In vivo pharmacokinetic parameters of Valiglurax across different species.

Key Preclinical Efficacy Studies

The efficacy of Valiglurax in a preclinical model of Parkinson's disease was assessed using the haloperidol-induced catalepsy (HIC) model in rats. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state that is considered a surrogate for parkinsonian akinesia.

Experimental Protocol: Haloperidol-Induced Catalepsy in Rats

-

Animal Model: Male Sprague-Dawley rats are used.

-

Induction of Catalepsy: Haloperidol is administered intraperitoneally (i.p.) at a dose of 1.5 mg/kg.

-

Drug Administration: Valiglurax is administered orally (p.o.) at varying doses (e.g., 0.3-30 mg/kg) at a specified time point after haloperidol administration.

-

Behavioral Assessment: Catalepsy is measured at set intervals. The rat is placed with its forepaws on a horizontal bar, and the latency to remove both paws is recorded.

-

Data Analysis: The effect of Valiglurax on reducing the cataleptic state is compared to a vehicle control group.

In the HIC model, Valiglurax demonstrated a dose-dependent reversal of catalepsy, with a minimum effective dose (MED) of 1 mg/kg. At this dose, the cerebrospinal fluid (CSF) concentration of Valiglurax was found to be 148 nM, which is in line with its in vitro potency.

Preclinical Drug Development Workflow

The evaluation of a preclinical candidate like Valiglurax follows a structured workflow to assess its potential as a therapeutic agent.

Caption: A typical workflow for the preclinical evaluation of a Parkinson's disease drug candidate.

Conclusion

Valiglurax represents a significant advancement in the development of mGluR4 PAMs for Parkinson's disease. Its mechanism of action, centered on the selective modulation of the overactive indirect pathway in the basal ganglia, offers a promising non-dopaminergic approach to symptom management. The robust preclinical data, demonstrating both in vitro potency and in vivo efficacy, underscore the therapeutic potential of this target. While Valiglurax itself did not proceed to clinical trials due to formulation challenges, the insights gained from its preclinical development continue to inform the ongoing research into mGluR4 modulators as a novel treatment paradigm for Parkinson's disease.

References

- 1. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Valiglurax: A Technical Guide to a Preclinical mGlu4 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valiglurax (also known as VU0652957 or VU2957) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2][3] It was evaluated as a preclinical candidate for the treatment of Parkinson's disease.[1][2] The therapeutic rationale for developing mGlu4 PAMs for Parkinson's disease stems from the receptor's role in modulating neurotransmission within the basal ganglia. Selective activation of mGlu4 is believed to decrease the output of the indirect pathway in the basal ganglia, which can help alleviate motor symptoms. Preclinical data have suggested that potentiation of mGlu4 could be a "pharmacological mimic" of deep brain stimulation (DBS), a current treatment for Parkinson's disease.

This technical guide provides a comprehensive overview of Valiglurax, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Mechanism of Action & Signaling Pathway

Valiglurax acts as a positive allosteric modulator of mGlu4. This means that it does not directly activate the receptor itself but enhances the receptor's response to its endogenous ligand, glutamate. mGlu4 is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This modulation of the cAMP pathway ultimately influences downstream cellular processes and neurotransmitter release.

Caption: mGlu4 Receptor Signaling Pathway.

Quantitative Preclinical Data

The preclinical development of Valiglurax involved a comprehensive assessment of its in vitro and in vivo pharmacology, as well as its drug metabolism and pharmacokinetic (DMPK) properties.

In Vitro Pharmacology

Valiglurax demonstrated potent and selective positive allosteric modulation of both human and rat mGlu4 receptors.

| Parameter | Species | Assay | Value |

| EC50 | Human | mGlu4/Gqi5 | 64.6 nM |

| EC50 | Rat | mGlu4 GIRK | 197 nM |

| Selectivity | Human | mGlu1-3, 5-8 | >10 µM |

In Vivo Efficacy in a Parkinson's Disease Model

The efficacy of Valiglurax was evaluated in the haloperidol-induced catalepsy (HIC) model in rats, a standard preclinical model for assessing potential anti-Parkinsonian effects.

| Model | Species | Administration Route | MED | Plasma Concentration at MED | CSF Concentration at MED |

| Haloperidol-Induced Catalepsy | Rat | Oral (p.o.) | 1 mg/kg | 322 nM | 148 nM |

Drug Metabolism and Pharmacokinetics (DMPK)

Valiglurax exhibited favorable DMPK properties across multiple species, including good oral bioavailability.

| Species | Oral Bioavailability (%) | Clearance (CLp, mL/min/kg) |

| Mouse | 79 | 78.3 |

| Rat | 100 | 37.7 |

| Dog | 37.5 | 31.6 |

| Cynomolgus Monkey | 31.6 | 17.7 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of Valiglurax are provided below.

In Vitro Functional Assays

1. Human mGlu4 Potency Assay (Calcium Mobilization with Gqi5)

This assay measures the potentiation of glutamate-induced calcium mobilization in a cell line co-expressing human mGlu4 and a chimeric G-protein, Gqi5. The Gqi5 protein allows the Gi/o-coupled mGlu4 receptor to signal through the Gq pathway, leading to a measurable increase in intracellular calcium.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human mGlu4 and the chimeric G-protein Gqi5.

-

Assay Principle: Measurement of intracellular calcium flux using a fluorescent calcium indicator dye.

-

Protocol:

-

Cells are plated in 384-well microplates and incubated overnight.

-

The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.

-

After an incubation period to allow for dye uptake, the dye solution is removed, and the cells are washed.

-

Valiglurax, at varying concentrations, is added to the wells.

-

After a short pre-incubation with Valiglurax, a sub-maximal concentration (EC20) of glutamate is added to stimulate the mGlu4 receptor.

-

Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.

-

Data are analyzed to determine the EC50 of Valiglurax for potentiating the glutamate response.

-

2. Rat mGlu4 Potency Assay (GIRK Thallium Flux)

This assay assesses the potentiation of glutamate-induced activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels in a cell line expressing rat mGlu4.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing rat mGlu4 and GIRK channel subunits.

-

Assay Principle: Activation of mGlu4 by glutamate leads to the opening of co-expressed GIRK channels, allowing for the influx of thallium ions. The influx of thallium is detected by a thallium-sensitive fluorescent dye.

-

Protocol:

-

Cells are plated in 384-well microplates and incubated overnight.

-

The culture medium is replaced with a buffer containing a thallium-sensitive fluorescent dye.

-

After a dye-loading period, Valiglurax at various concentrations is added to the wells.

-

Following a brief pre-incubation, a solution containing an EC20 concentration of glutamate and thallium sulfate is added to initiate the channel opening and thallium influx.

-

The change in fluorescence is measured over time using a fluorescence plate reader.

-

The EC50 of Valiglurax for potentiating the glutamate-induced thallium flux is calculated from the concentration-response curves.

-

In Vivo Efficacy Model

Haloperidol-Induced Catalepsy (HIC) in Rats

This model is used to assess the potential of a compound to alleviate the motor deficits characteristic of Parkinson's disease. Haloperidol, a dopamine D2 receptor antagonist, induces a state of catalepsy (a failure to correct an externally imposed posture) in rodents, which is considered a surrogate for the akinesia and rigidity seen in Parkinson's disease.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Animals are administered Valiglurax orally (p.o.) at various doses.

-

After a predetermined pretreatment time (e.g., 60 minutes), animals are injected with haloperidol (typically 0.5-1.5 mg/kg, intraperitoneally, i.p.).

-

At the time of peak haloperidol effect (e.g., 30-60 minutes post-injection), catalepsy is assessed.

-

The "bar test" is commonly used for assessment. The rat's forepaws are placed on a horizontal bar raised a few centimeters off the surface.

-

The latency for the rat to remove both forepaws from the bar is recorded, with a maximum cut-off time (e.g., 180 seconds).

-

A dose-dependent reduction in the cataleptic state by Valiglurax indicates potential anti-Parkinsonian efficacy.

-

Drug Discovery and Development Workflow

The preclinical development of a positive allosteric modulator like Valiglurax follows a structured workflow, from initial discovery to in vivo efficacy testing.

Caption: mGlu4 PAM Preclinical Workflow.

Clinical Development Context and Future Directions

While Valiglurax demonstrated a promising preclinical profile, it did not advance into human clinical trials. Another mGlu4 PAM, foliglurax, did progress to Phase II clinical trials for Parkinson's disease. However, the trial did not meet its primary endpoints for efficacy in reducing "off" time and dyskinesia. Treatment with foliglurax was generally found to be safe and well-tolerated. The development of foliglurax was subsequently discontinued.

The journey of Valiglurax and foliglurax highlights the challenges in translating preclinical efficacy of mGlu4 PAMs into clinical benefit for Parkinson's disease. Despite these setbacks, the mGlu4 receptor remains a compelling non-dopaminergic target for neurodegenerative disorders. Future research in this area may focus on developing mGlu4 PAMs with different pharmacological properties or exploring their therapeutic potential in combination with existing treatments. The extensive preclinical characterization of compounds like Valiglurax provides a valuable foundation for these ongoing efforts.

References

- 1. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Valiglurax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valiglurax (also known as VU2957 and VU0652957) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2][3][4][5] As a PAM, Valiglurax does not activate the mGlu4 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This mechanism offers a promising therapeutic approach for conditions such as Parkinson's disease by maintaining the natural temporal and spatial patterns of receptor activation. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of Valiglurax, including its functional activity, selectivity, and the experimental protocols used for its characterization.

Core Pharmacological Properties

The in vitro pharmacological effects of Valiglurax have been assessed through various functional assays, primarily focusing on its potentiation of glutamate-induced responses at both human and rat mGlu4 receptors.

Quantitative Analysis of In Vitro Activity

The potency and efficacy of Valiglurax as an mGlu4 PAM are summarized in the table below. The data highlights its nanomolar potency in potentiating the glutamate response.

| Parameter | Human mGlu4 (hmGlu4/Gqi5) | Rat mGlu4 (rmGlu4 GIRK) | Reference |

| EC50 | 64.6 nM | 197 nM | |

| pEC50 | 7.19 ± 0.14 | 6.71 ± 0.17 | |

| % Glutamate Max | 92.6 ± 5.0% | 132 ± 1.1% | |

| Predicted Affinity (Kb) | 229 nM (log Kb = -6.64 ± 0.07) | - | |

| Cooperativity (log β) | 1.34 ± 0.05 | - |

Table 1: In Vitro Potency and Efficacy of Valiglurax at Human and Rat mGlu4 Receptors.

Selectivity Profile

Valiglurax exhibits high selectivity for the mGlu4 receptor over other mGlu receptor subtypes.

| Receptor Subtype | Activity | Reference |

| mGlu1, mGlu2, mGlu3, mGlu5, mGlu6, mGlu7, mGlu8 | >10 µM (inactive) |

Table 2: Selectivity of Valiglurax against other mGlu Receptor Subtypes.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize Valiglurax are provided below.

Calcium Mobilization Assay (Human mGlu4/Gqi5)

This assay measures the potentiation of glutamate-induced intracellular calcium mobilization in a recombinant cell line co-expressing human mGlu4 and a chimeric G-protein, Gqi5, which couples the Gi/o-linked mGlu4 receptor to the Gq pathway, enabling a calcium readout.

Experimental Workflow:

Figure 1. Workflow for the calcium mobilization assay.

Detailed Steps:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGlu4 and the Gqi5 chimeric protein are cultured in standard growth medium.

-

Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 15,000 cells per well and incubated overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Addition: Valiglurax is added to the wells and incubated for 2.5 minutes.

-

Agonist Addition and Signal Detection: An EC20 concentration of glutamate is added to the wells, and the change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader.

GIRK-Mediated Thallium Flux Assay (Rat mGlu4)

This assay measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are downstream effectors of Gi/o-coupled receptors like mGlu4. Channel opening is detected by the influx of thallium ions, which is measured by a thallium-sensitive fluorescent dye.

Experimental Workflow:

References

- 1. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Valiglurax: A Technical Guide on CNS Penetrance and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valiglurax (VU0652957) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3][4] As a potential therapeutic agent for neurological disorders such as Parkinson's disease, its ability to penetrate the central nervous system (CNS) and be effectively absorbed after oral administration is of paramount importance. This technical guide provides an in-depth overview of the CNS penetrance and oral bioavailability of Valiglurax, compiling key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Valiglurax, focusing on its CNS penetrance and oral bioavailability across different species.

Table 1: CNS Penetrance of Valiglurax [1]

| Species | Brain-to-Plasma Partition Coefficient (Kp) | Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) |

| Rat | 1.51 | 0.09 |

| Cynomolgus Monkey | 1.24 | 0.07 |

Kp indicates the overall distribution of the drug between the brain and plasma. Kp,uu represents the ratio of the unbound drug concentration in the brain to that in the plasma and is a critical indicator of the pharmacologically active drug concentration at the target site.

Table 2: Oral Bioavailability of Valiglurax (as parent API)

| Species | Oral Bioavailability (%) |

| Mouse | 79 |

| Rat | 100 |

| Dog | 37.5 |

| Cynomolgus Monkey | 31.6 |

Table 3: Oral Bioavailability of Valiglurax with Spray-Dried Dispersion (SDD) Formulation

| Species | Formulation | Oral Bioavailability (%) |

| Cynomolgus Monkey | SDD | 58 |

The use of a spray-dried dispersion (SDD) formulation significantly improved the oral bioavailability of Valiglurax in cynomolgus monkeys.

Mandatory Visualizations

Signaling Pathway

Caption: Valiglurax enhances mGluR4 signaling, reducing glutamate release.

Experimental Workflow

Caption: Workflow for preclinical pharmacokinetic evaluation of Valiglurax.

Experimental Protocols

In Vivo Pharmacokinetic Studies for Oral Bioavailability

Objective: To determine the oral bioavailability of Valiglurax in preclinical species.

Animals: Male Sprague-Dawley rats, C57BL/6 mice, Beagle dogs, and Cynomolgus monkeys. Animals are fasted overnight prior to dosing.

Dosing:

-

Oral (PO): Valiglurax is formulated as a suspension or solution and administered via oral gavage for rodents or by capsule for larger animals. The dosing volume is typically 5-10 mL/kg for rodents.

-

Intravenous (IV): For determination of absolute bioavailability, a separate cohort of animals receives Valiglurax dissolved in a suitable vehicle via intravenous injection, typically into a tail vein for rodents or a cephalic vein for larger animals.

Blood Sampling:

-

Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.

-

Plasma samples are stored at -80°C until analysis.

Bioanalysis:

-

Valiglurax concentrations in plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Data Analysis:

-

Pharmacokinetic parameters, including Area Under the Curve (AUC) and clearance, are calculated using non-compartmental analysis.

-

Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Determination of CNS Penetrance (Kp and Kp,uu)

Objective: To quantify the distribution of Valiglurax into the brain.

Animals and Dosing: As described in the oral bioavailability study. Dosing is typically performed to achieve steady-state plasma concentrations.

Sample Collection:

-

At a specified time point after dosing, animals are anesthetized, and a terminal blood sample is collected via cardiac puncture.

-

Immediately following blood collection, the animal is euthanized, and the brain is rapidly excised, rinsed with cold saline, blotted dry, and weighed.

-

Brain and plasma samples are stored at -80°C.

Brain Homogenate Preparation:

-

Brain tissue is homogenized in a specific buffer (e.g., phosphate-buffered saline) to create a 10-20% (w/v) homogenate.

Brain Tissue Binding Assay (for Kp,uu):

-

The fraction of Valiglurax unbound in brain homogenate (fu,brain) is determined using equilibrium dialysis.

-

Brain homogenate containing Valiglurax is dialyzed against a buffer solution using a semipermeable membrane.

-

At equilibrium, the concentrations of Valiglurax in the homogenate and buffer are measured by LC-MS/MS.

-

fu,brain is calculated as the ratio of the concentration in the buffer to the concentration in the homogenate.

Plasma Protein Binding:

-

The fraction of Valiglurax unbound in plasma (fu,plasma) is determined using a similar equilibrium dialysis method.

Bioanalysis:

-

Concentrations of Valiglurax in plasma and brain homogenate are determined by a validated LC-MS/MS method.

Calculations:

-

Kp: Total Brain Concentration / Total Plasma Concentration

-

Kp,uu: (Total Brain Concentration * fu,brain) / (Total Plasma Concentration * fu,plasma)

In Vivo Microdialysis (for unbound brain and plasma concentrations)

Objective: To directly measure the unbound concentrations of Valiglurax in the brain extracellular fluid and blood.

Procedure:

-

A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal. A second probe may be inserted into a blood vessel (e.g., jugular vein).

-

The animal is allowed to recover from surgery.

-

On the day of the experiment, the probes are perfused with a physiological solution (e.g., artificial cerebrospinal fluid) at a slow, constant flow rate.

-

Valiglurax is administered to the animal.

-

Dialysate samples are collected at regular intervals and analyzed by LC-MS/MS to determine the unbound drug concentration over time.

LC-MS/MS Bioanalytical Method

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Sample Preparation:

-

Protein precipitation is a common method for extracting Valiglurax from plasma and brain homogenate. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the sample, which is then vortexed and centrifuged. The supernatant is collected for analysis.

Chromatographic Conditions:

-

A C18 reverse-phase column is typically used for separation.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is employed.

Mass Spectrometric Detection:

-

Detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Specific precursor-to-product ion transitions for Valiglurax and the internal standard are monitored.

Conclusion

Valiglurax demonstrates excellent CNS penetrance and oral bioavailability in preclinical species, particularly in rodents. While the oral bioavailability is lower in higher species, formulation strategies such as spray-dried dispersion have shown promise in enhancing absorption. The favorable pharmacokinetic profile, characterized by high brain-to-plasma ratios and significant unbound concentrations in the brain, supports its development as a CNS-targeted therapeutic. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Valiglurax and other novel CNS drug candidates.

References

- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Valiglurax: A Novel mGlu4 Positive Allosteric Modulator for Parkinson's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Valiglurax (also known as VU0652957) is a novel, potent, and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). Preclinical research has primarily focused on its potential as a therapeutic agent for Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for Valiglurax, with a focus on its pharmacological properties, experimental protocols, and mechanism of action within the context of neurodegenerative disease models.

Core Mechanism of Action: Modulation of the Basal Ganglia Indirect Pathway

Valiglurax exerts its therapeutic effects by positively modulating the activity of the mGlu4 receptor, a Gi/o-coupled G-protein coupled receptor. In the context of Parkinson's disease, the primary mechanism of action is the reduction of hyperactivity in the indirect pathway of the basal ganglia.[1]

In the parkinsonian state, the depletion of dopamine leads to disinhibition of the indirect pathway, resulting in excessive inhibitory output from the basal ganglia to the thalamus, which in turn suppresses motor activity. mGlu4 receptors are strategically located on presynaptic terminals of glutamatergic neurons within this pathway, including the corticostriatal and subthalamopallidal projections.

By potentiating the effect of endogenous glutamate on these presynaptic mGlu4 receptors, Valiglurax leads to a decrease in glutamate release. This reduction in excitatory transmission ultimately dampens the overactivity of the indirect pathway, helping to restore a more balanced basal ganglia output and alleviate motor symptoms.

Below is a diagram illustrating the proposed signaling pathway modulated by Valiglurax.

Caption: Signaling pathway of Valiglurax in the basal ganglia indirect pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Valiglurax.

Table 1: In Vitro Pharmacology

| Parameter | Species/System | Value | Reference |

| EC50 (hmGlu4/Gqi5) | Human | 64.6 nM | [3] |

| EC50 (rmGlu4 GIRK) | Rat | 197 nM | [3] |

| Selectivity | mGlu1, 2, 3, 5, 6, 7, 8 | Selective for mGlu4 |

Table 2: In Vivo Pharmacokinetics (Single Dose, Oral Administration)

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng*h/mL) | F (%) |

| Mouse | 10 | 1850 | 0.5 | 4570 | 79 |

| Rat | 10 | 2200 | 2.0 | 12700 | 100 |

| Dog | 2 | 230 | 1.0 | 760 | 37.5 |

| Cynomolgus Monkey | 2 | 140 | 4.0 | 1140 | 31.6 |

Data adapted from the primary publication on the discovery of VU0652957.

Table 3: In Vivo Efficacy in Haloperidol-Induced Catalepsy (HIC) Model

| Treatment Group | Dose (mg/kg, p.o.) | % Reversal of Catalepsy |

| Vehicle | - | ~0% |

| Valiglurax | 0.3 | ~20% |

| Valiglurax | 1 | ~50% |

| Valiglurax | 3 | ~80% |

| Valiglurax | 10 | ~100% |

| Valiglurax | 30 | ~100% |

Data estimated from graphical representations in the primary publication.

Experimental Protocols

In Vitro Pharmacology Assays

Cell Lines and Receptor Expression:

-

Human embryonic kidney (HEK) cells were used for expressing rat mGlu receptor subtypes (mGlu1-8).

-

For assessing human mGlu4 potency, a HEK cell line co-expressing human mGlu4 and a chimeric G-protein (Gqi5) was utilized to enable a calcium mobilization readout.

-

For rat mGlu4 and other group II and III mGlu receptors, HEK cells expressing the respective receptor and G-protein-gated inwardly rectifying potassium (GIRK) channels were used for a thallium flux assay.

Calcium Mobilization Assay (hmGlu4/Gqi5):

-

HEK-hmGlu4/Gqi5 cells are plated in 384-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Valiglurax is added at various concentrations and incubated.

-

A sub-maximal concentration of glutamate (EC20) is added to stimulate the receptor.

-

The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader.

-

EC50 values are calculated from the concentration-response curves.

Thallium Flux Assay (rmGlu4 GIRK):

-

HEK-rmGlu4/GIRK cells are plated in 384-well plates.

-

Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR).

-

Valiglurax is added at various concentrations and incubated.

-

A solution containing thallium and a sub-maximal concentration of glutamate (EC20) is added.

-

The influx of thallium through the activated GIRK channels results in an increase in fluorescence, which is measured over time.

-

EC50 values are determined from the concentration-response curves.

Haloperidol-Induced Catalepsy (HIC) in Rats

Animal Model:

-

Male Sprague-Dawley or Wistar rats are commonly used.

Procedure:

-

Animals are fasted overnight prior to the experiment.

-

Valiglurax or vehicle is administered orally (p.o.) at desired doses.

-

After a specific pretreatment time (e.g., 60 minutes), haloperidol (typically 0.5-1.5 mg/kg) is administered intraperitoneally (i.p.) to induce catalepsy.

-

At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), catalepsy is assessed using the bar test.

-

For the bar test, the rat's forepaws are gently placed on a horizontal bar (approximately 9 cm high). The latency to remove both paws from the bar is recorded, with a typical cut-off time of 180 seconds.

-

The degree of catalepsy is quantified by the descent latency. A reduction in this latency in the Valiglurax-treated group compared to the vehicle group indicates anti-cataleptic (i.e., anti-parkinsonian-like) activity.

The workflow for a typical HIC experiment is depicted below.

Caption: Experimental workflow for the haloperidol-induced catalepsy (HIC) model.

Conclusion

The preclinical data for Valiglurax strongly support its potential as a therapeutic agent for Parkinson's disease. Its potent and selective positive allosteric modulation of mGlu4 receptors, favorable pharmacokinetic profile across multiple species, and robust efficacy in a validated animal model of parkinsonian motor deficits highlight its promise. The mechanism of action, centered on the targeted dampening of the hyperactive indirect pathway in the basal ganglia, provides a sound neurobiological basis for its observed effects. Further research, including clinical trials, will be necessary to translate these promising preclinical findings into a novel treatment for individuals with Parkinson's disease.

References

Valiglurax's Effect on the Basal Ganglia Indirect Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valiglurax (also known as VU0652957) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). Preclinical evidence strongly suggests that by enhancing the activity of mGlu4 receptors, Valiglurax can decrease the output of the basal ganglia's indirect pathway. This mechanism of action holds significant therapeutic promise for neurological disorders characterized by hyperactivity of this pathway, most notably Parkinson's disease. This technical guide provides an in-depth overview of the mechanism of action of Valiglurax, supported by preclinical data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Introduction: The Basal Ganglia and the Indirect Pathway

The basal ganglia are a group of subcortical nuclei crucial for motor control, learning, and other complex behaviors. The regulation of movement is largely governed by the balance of activity between two key pathways: the direct and indirect pathways. While the direct pathway facilitates movement, the indirect pathway serves to inhibit unwanted movements.

In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra pars compacta leads to a disinhibition of the indirect pathway. This results in excessive inhibitory output from the basal ganglia to the thalamus, ultimately suppressing motor commands and leading to the characteristic symptoms of bradykinesia and rigidity.

The indirect pathway involves a series of connections starting with cortical glutamate release onto medium spiny neurons (MSNs) in the striatum that express D2 dopamine receptors. These MSNs then project to the external globus pallidus (GPe), which in turn projects to the subthalamic nucleus (STN). The STN sends excitatory projections to the internal globus pallidus (GPi) and the substantia nigra pars reticulata (SNr), the main output nuclei of the basal ganglia.

Valiglurax: A Positive Allosteric Modulator of mGlu4

Valiglurax is a positive allosteric modulator of the mGlu4 receptor. This means that it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. The mGlu4 receptor is a presynaptic autoreceptor found on striatopallidal terminals, the neurons that form the first step of the indirect pathway.

Mechanism of Action

By potentiating mGlu4 receptor activity, Valiglurax reduces the release of the inhibitory neurotransmitter GABA from the striatopallidal neurons onto the GPe. This reduction in GABAergic inhibition of the GPe leads to increased inhibition of the STN. The subsequent decrease in the excitatory output from the STN to the GPi/SNr results in a normalization of the basal ganglia's inhibitory output to the thalamus, thereby alleviating the motor deficits associated with Parkinson's disease.

Figure 1: Proposed signaling pathway of Valiglurax in the basal ganglia indirect pathway.

Preclinical Data

Valiglurax has undergone preclinical evaluation to determine its potency, pharmacokinetic profile, and in vivo efficacy. The following tables summarize the key quantitative data.

In Vitro Potency

| Parameter | Species | Value |

| EC50 | Human | 64.6 nM |

| Rat | 197 nM |

Table 1: In vitro potency of Valiglurax at human and rat mGlu4 receptors.

In Vivo Pharmacokinetics

| Species | Oral Bioavailability (%) | Clearance (CLp, mL/min/kg) | Half-life (t1/2, h) |

| Mouse | 79 | 78.3 | ~1-4 |

| Rat | 100 | 37.7 | ~1-4 |

| Dog | 37.5 | 31.6 | ~1-4 |

| Cynomolgus Monkey | 31.6 | 17.7 | ~1-4 |

Table 2: Pharmacokinetic parameters of Valiglurax across different species.

In Vivo Efficacy: Haloperidol-Induced Catalepsy in Rats

Valiglurax was tested in a rat model of Parkinsonian motor deficits induced by the dopamine D2 receptor antagonist haloperidol.

| Dose (mg/kg, p.o.) | Plasma Concentration (nM) | CSF Concentration (nM) | Reversal of Catalepsy |

| 1 | 322 | 148 | Minimum Effective Dose |

| 0.3 - 30 | Dose-dependent increase | Dose-dependent increase | Dose-dependent reversal |

Table 3: Efficacy of Valiglurax in the haloperidol-induced catalepsy model in rats.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical assessment of Valiglurax's effect on the basal ganglia indirect pathway.

Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential of a compound to alleviate Parkinsonian-like motor symptoms.

-

Animals: Male Sprague-Dawley rats (200-250g) are used.

-

Procedure:

-

Administer haloperidol (typically 1.0-1.5 mg/kg, i.p.) to induce catalepsy.

-

30-60 minutes after haloperidol administration, administer Valiglurax or vehicle orally.

-

At set time points (e.g., 30, 60, 90, 120 minutes) after Valiglurax administration, assess catalepsy using the bar test.

-

For the bar test, the rat's forepaws are placed on a horizontal bar (e.g., 1 cm diameter) raised approximately 9-10 cm above the surface.

-

The time taken for the rat to remove both forepaws from the bar (descent latency) is recorded, with a cut-off time (e.g., 180 seconds). A longer descent latency indicates a greater degree of catalepsy.

-

-

Data Analysis: The descent latencies are compared between the Valiglurax-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Figure 2: Experimental workflow for the haloperidol-induced catalepsy test.

Brain Slice Electrophysiology

This technique is used to directly measure the effect of Valiglurax on synaptic transmission in the striatum.

-

Slice Preparation:

-

Anesthetize a rodent (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain and prepare coronal or sagittal slices (250-300 µm thick) containing the striatum using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Using whole-cell patch-clamp electrophysiology, record from medium spiny neurons in the striatum.

-

Electrically stimulate cortical afferents to evoke excitatory postsynaptic currents (EPSCs).

-

After establishing a stable baseline of evoked EPSCs, bath-apply Valiglurax at various concentrations.

-

-

Data Analysis: Measure the amplitude and frequency of EPSCs before and after the application of Valiglurax to determine its effect on glutamatergic transmission.

In Vivo Microdialysis

This method allows for the measurement of neurotransmitter levels in the basal ganglia of freely moving animals.

-

Probe Implantation:

-

Anesthetize the animal and stereotaxically implant a microdialysis probe into the striatum or globus pallidus.

-

Allow the animal to recover from surgery.

-

-

Sample Collection:

-

Perfuse the microdialysis probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

-

Administer Valiglurax (e.g., systemically or locally through the probe) and continue collecting samples.

-

-

Neurotransmitter Analysis:

-

Analyze the dialysate samples for GABA and glutamate concentrations using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

-

Data Analysis: Compare the neurotransmitter levels before and after Valiglurax administration to determine its effect on basal and/or stimulated neurotransmitter release.

Conclusion

Valiglurax represents a promising therapeutic agent for Parkinson's disease by selectively targeting the hyperactivity of the basal ganglia's indirect pathway. Its mechanism as a positive allosteric modulator of the mGlu4 receptor provides a novel, non-dopaminergic approach to restoring motor control. The preclinical data presented in this guide demonstrate its potency, favorable pharmacokinetic properties, and in vivo efficacy in a relevant animal model. Further investigation using techniques such as brain slice electrophysiology and in vivo microdialysis will provide a more detailed understanding of its effects on synaptic transmission and neurotransmitter dynamics within the basal ganglia circuitry.

Valiglurax: A Deep Dive into its Cellular and Molecular Mechanisms of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Valiglurax, also known as VU0652957 and VU2957, is a potent, selective, and centrally nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2][3][4] As a member of the Group III metabotropic glutamate receptors, mGlu4 is a G-protein coupled receptor (GPCR) primarily located on presynaptic terminals. Its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, ultimately modulating neurotransmitter release.[5] Valiglurax has been investigated as a preclinical candidate for Parkinson's disease, with studies demonstrating its efficacy in animal models of the disorder. This technical guide provides a comprehensive overview of the cellular and molecular targets of Valiglurax, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Molecular Target: Metabotropic Glutamate Receptor 4 (mGlu4)

The primary molecular target of Valiglurax is the mGlu4 receptor. Valiglurax does not bind to the orthosteric site where the endogenous ligand glutamate binds. Instead, it binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate. This positive allosteric modulation potentiates the receptor's response to endogenous glutamate, leading to a more pronounced downstream signaling cascade.

Quantitative Pharmacological Profile

The pharmacological effects of Valiglurax have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Parameter | Species | Assay | Value | Reference |

| EC50 | Human | Calcium Mobilization (hmGlu4/Gqi5) | 64.6 nM | |

| % Glu Max | Human | Calcium Mobilization (hmGlu4/Gqi5) | 92.6% | |

| EC50 | Rat | GIRK Thallium Flux | 197 nM | |

| Predicted Affinity (Kb) | Human | Progressive-fold shift assay | 233 nM | |

| Cooperativity (α) | Human | Progressive-fold shift assay | 22.1 | |

| Selectivity | Human/Rat | Various functional assays | >10 µM vs mGlu1–3, 5–8 | |

| MAO-A & MAO-B Inhibition | - | - | >30 µM | |

| hERG Inhibition | Human | Electrophysiology | <50% inhibition @ 10 µM | |

| In Vivo Efficacy (MED) | Rat | Haloperidol-Induced Catalepsy | 1 mg/kg, p.o. |

Table 1: In Vitro and In Vivo Pharmacology of Valiglurax. This table summarizes the key potency, efficacy, and selectivity data for Valiglurax. EC50 represents the half-maximal effective concentration. % Glu Max indicates the maximal response as a percentage of the maximal response to glutamate alone. Kb is the equilibrium dissociation constant, and cooperativity reflects the degree to which the allosteric modulator enhances orthosteric agonist affinity. MED is the minimum effective dose.

Signaling Pathways Modulated by Valiglurax

As a PAM of the Gαi/o-coupled mGlu4 receptor, Valiglurax potentiates the canonical signaling pathway that involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. This, in turn, can influence the activity of protein kinase A (PKA) and downstream effectors. Additionally, studies have implicated mGlu4 in the modulation of other signaling cascades, including the JNK and p38 MAPK pathways.

Caption: mGlu4 receptor signaling pathway modulated by Valiglurax.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Valiglurax and other mGlu4 PAMs.

Radioligand Binding Assay (Cooperative Binding)

This assay determines the binding affinity of a radiolabeled ligand to the mGlu4 receptor and how an allosteric modulator affects this binding.

-

Cell Culture: CHO or HEK293 cells stably expressing the human mGlu4 receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Membrane Preparation: Cells are harvested, washed with ice-cold PBS, and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris, and the supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The final pellet is resuspended in an assay buffer.

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a constant concentration of a radiolabeled mGlu4 agonist (e.g., [³H]-L-AP4).

-

Add varying concentrations of the unlabeled test compound (Valiglurax).

-

To determine non-specific binding, a separate set of wells includes a high concentration of an unlabeled orthosteric agonist.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

The filters are washed with ice-cold wash buffer.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant). The effect of the PAM on the radioligand's Kd (dissociation constant) and Bmax (maximum number of binding sites) is also determined.

Functional Assay: Calcium Mobilization in a Chimeric Receptor Cell Line

This assay measures the potentiation of glutamate-induced intracellular calcium mobilization in a cell line co-expressing the mGlu4 receptor and a chimeric G-protein (e.g., Gαqi5), which couples the Gαi/o pathway to the Gαq pathway, enabling a calcium readout.

-

Cell Culture: CHO cells stably co-expressing human mGlu4 and the Gαqi5 chimeric G-protein are plated in 384-well black-walled, clear-bottom plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.

-

Assay Protocol:

-

A baseline fluorescence reading is taken using a fluorescent imaging plate reader (FLIPR).

-

Varying concentrations of the test compound (Valiglurax) are added to the wells.

-

After a short incubation period (e.g., 2-5 minutes), a sub-maximal concentration (EC20) of glutamate is added.

-

The change in fluorescence, indicating intracellular calcium mobilization, is measured over time.

-

-

Data Analysis: The increase in fluorescence is plotted against the concentration of the test compound to generate a concentration-response curve. The EC50 and the maximum potentiation (% of glutamate max response) are calculated using a four-parameter logistic equation.

In Vivo Efficacy: Haloperidol-Induced Catalepsy in Rats

This animal model is used to assess the potential anti-parkinsonian effects of a compound.

-

Animals: Male Sprague-Dawley or Wistar rats are used.

-

Procedure:

-

Animals are administered the test compound (Valiglurax) or vehicle via oral gavage (p.o.).

-

After a set pre-treatment time (e.g., 30-60 minutes), the animals are injected with haloperidol (e.g., 0.5-1.5 mg/kg, intraperitoneally) to induce catalepsy.

-

At various time points after haloperidol injection, catalepsy is assessed using the bar test. The rat's front paws are placed on a horizontal bar raised a few centimeters from the surface. The latency for the rat to remove both paws from the bar is recorded. A cut-off time is pre-determined (e.g., 180 seconds).

-

-

Data Analysis: The latency to descend from the bar is compared between the vehicle-treated and drug-treated groups. A significant reduction in the descent latency in the drug-treated group indicates an anti-cataleptic (and therefore potential anti-parkinsonian) effect.

Experimental Workflow

The characterization of a novel mGlu4 PAM like Valiglurax typically follows a logical progression of experiments, from initial screening to in vivo efficacy studies.

Caption: A typical experimental workflow for the characterization of an mGlu4 PAM.

Conclusion

Valiglurax is a well-characterized mGlu4 positive allosteric modulator with a clear molecular mechanism of action. Its high potency and selectivity, coupled with its demonstrated efficacy in preclinical models of Parkinson's disease, highlight the therapeutic potential of targeting the mGlu4 receptor. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of Valiglurax and the discovery of novel mGlu4 modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uni-regensburg.de [uni-regensburg.de]

Valiglurax structure-activity relationship (SAR) studies

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Valiglurax

Executive Summary

Valiglurax (also known as VU0652957 or VU2957) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu₄).[1][2] As a CNS-penetrant agent, it has been evaluated as a preclinical candidate for the treatment of Parkinson's disease.[1][3] The therapeutic potential of mGlu₄ PAMs stems from their ability to modulate glutamatergic transmission in the basal ganglia, offering a non-dopaminergic approach to alleviate motor symptoms.[1] The discovery of Valiglurax represents a significant advancement in a field marked by challenges, including steep structure-activity relationships (SAR) and difficulties in optimizing pharmacokinetic properties. This document provides a detailed overview of the Valiglurax SAR, its pharmacological profile, synthesis, and the key experimental methodologies used in its characterization.

Mechanism of Action and Signaling Pathway

Valiglurax exerts its effect not by directly activating the mGlu₄ receptor, but by binding to a distinct allosteric site. This binding event increases the receptor's sensitivity to its endogenous ligand, glutamate. The mGlu₄ receptor is a Class C G-protein coupled receptor (GPCR) linked to the Gαi/o subunit. Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In the context of Parkinson's disease, mGlu₄ receptors are strategically located on presynaptic terminals in the striatum. Their potentiation inhibits glutamate release, thereby reducing the hyperactivity of the indirect pathway in the basal ganglia, a key pathophysiological feature of the disease.

Caption: mGlu₄ receptor signaling cascade and the modulatory role of Valiglurax.

Pharmacological and Physicochemical Profile of Valiglurax

Valiglurax was identified as a lead candidate due to its excellent potency, selectivity, and drug-like properties. The compound exhibits robust activity at both human and rat mGlu₄ receptors and possesses favorable pharmacokinetics across multiple species, including high oral bioavailability and CNS penetration.

| Parameter | Value | Species/Assay | Reference |

| In Vitro Potency | |||

| hmGlu₄ EC₅₀ | 64.6 nM | hmGlu₄/Gqi5 Functional Assay | |

| rmGlu₄ EC₅₀ | 197 nM | rmGlu₄ GIRK Assay | |

| Predicted Affinity (K_b) | 229 nM | Operational Modeling | |

| Cooperativity (log β) | 1.34 (21.8-fold) | Operational Modeling | |

| Selectivity | |||

| Other mGluRs (1-3, 5-8) | >10 µM | Functional Assays | |

| MAO-A and MAO-B | >30 µM | Functional Assays | |

| Physicochemical | |||

| Molecular Weight | 329.3 g/mol | - | |

| logP | 3.78 | Calculated | |

| Solubility | <5 µg/mL (FaSSIF), 9 µg/mL (FaSSGF) | In vitro solubility | |

| Pharmacokinetics | |||

| Oral Bioavailability (%F) | 100% (Rat), 79% (Mouse), 31.6% (Cyno) | In vivo PK studies | |

| Clearance (CLp) | 37.7 mL/min/kg (Rat), 17.7 mL/min/kg (Cyno) | In vivo PK studies | |

| CNS Penetration | CSF concentration of 148 nM at MED (1 mg/kg, p.o.) | Rat in vivo study |

Structure-Activity Relationship (SAR) Studies

The discovery of Valiglurax was the result of an extensive optimization effort to overcome the liabilities of earlier mGlu₄ PAMs. The literature describes a "steep SAR," where small structural modifications led to significant changes in activity and properties. The optimization path started from an earlier lead compound (PAM 4) which suffered from CYP1A2 autoinduction issues.

Initial efforts focused on replacing the halogenated phenyl ring of the lead compound with 5,6-heterobicyclic systems (e.g., indazoles, benzo[d]isoxazoles). While this strategy resolved the CYP1A2 liability, the resulting analogs had poor pharmacokinetic profiles, including solubility-limited absorption and a small therapeutic window. A strategic shift to explore 6,6-heterobicyclic systems proved crucial and led to the identification of the 1-trifluoromethyl-isoquinoline scaffold of Valiglurax. This core structure provided a superior balance of high potency, metabolic stability, and CNS penetration.

| Molecular Region Modified | Modification Strategy | Outcome on Profile | Reference |

| Core Scaffold | Explored 5,6-heterobicyclic systems (indazoles, benzo[d]isoxazoles) as phenyl replacements. | Resolved CYP1A2 autoinduction liability but resulted in poor PK (solubility-limited absorption, narrow therapeutic window). | |

| Core Scaffold | Shifted to 6,6-heterobicyclic systems, identifying the 1-trifluoromethyl-isoquinoline core. | Key Discovery: This scaffold provided an excellent balance of potency, selectivity, and favorable DMPK properties. | |

| Headgroup | Utilized a 1H-pyrazolo[3,4-b]pyridin-3-yl group. | Maintained high potency and selectivity for the mGlu₄ receptor. | |

| Linker | An amine linker connects the core to the headgroup. | Optimal for maintaining the correct orientation of the pharmacophores for potent allosteric modulation. |

Chemical Synthesis Workflow

A scalable, multi-step synthesis was developed to produce Valiglurax. The process begins with isoquinoline, which is converted to its N-oxide. Subsequent treatment with trifluoromethyl trimethylsilane affords the key 6-bromo-1-(trifluoromethyl)isoquinoline intermediate. This intermediate undergoes a Buchwald-Hartwig coupling with a protected pyrazolopyridine amine, followed by a final deprotection step to yield Valiglurax.

Caption: Scalable synthetic route developed for Valiglurax production.

Detailed Experimental Protocols

In Vitro Potency at Human mGlu₄ Receptors

-

Objective: To determine the EC₅₀ of Valiglurax at the human mGlu₄ receptor.

-

Methodology: A functional assay using a HEK295 cell line stably co-expressing the human mGlu₄ receptor and a chimeric G-protein (Gαqi5) was employed. This chimeric protein links the Gαi/o-coupled mGlu₄ receptor to the phospholipase C pathway, enabling the measurement of receptor activation via intracellular calcium mobilization.

-

Protocol:

-

Cells are plated in 384-well plates and grown to confluence.

-

Growth media is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

-

A concentration-response curve of Valiglurax is prepared in the assay buffer.

-

The compound is added to the cells in the presence of a sub-maximal concentration of glutamate (EC₂₀).

-

Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR).

-

Data are normalized to the maximal glutamate response and fitted to a four-parameter logistic equation to determine the EC₅₀ and %Glu Max values.

-

In Vivo Efficacy - Haloperidol-Induced Catalepsy (HIC) in Rats

-

Objective: To assess the in vivo efficacy of Valiglurax in a preclinical rodent model of Parkinsonian motor impairment.

-

Methodology: The HIC model measures a state of motor immobility (catalepsy) induced by the dopamine D₂ receptor antagonist, haloperidol. The ability of a test compound to reverse this catalepsy is indicative of anti-parkinsonian potential.

-

Protocol:

-

Male Sprague-Dawley rats are used for the study.

-

Valiglurax is formulated in an appropriate vehicle (e.g., a spray-dried dispersion for improved solubility) and administered orally (p.o.) at various doses (e.g., 0.3-30 mg/kg).

-

After a set pre-treatment time, haloperidol (e.g., 1-2 mg/kg) is administered intraperitoneally (i.p.) to induce catalepsy.

-

At peak haloperidol effect (e.g., 60 minutes post-dose), catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar, and the latency to remove both paws is recorded.

-

A dose-dependent reversal of catalepsy (i.e., a reduction in the latency time on the bar) indicates efficacy.

-

The minimum effective dose (MED) is determined as the lowest dose producing a statistically significant effect compared to the vehicle-treated group.

-

Conclusion

The development of Valiglurax showcases a successful, albeit challenging, medicinal chemistry campaign. The structure-activity relationship studies, though characterized as "steep," ultimately identified the 1-trifluoromethyl-isoquinoline core as a privileged scaffold. This scaffold provided a unique combination of high potency, clean selectivity, and robust pharmacokinetic properties, including excellent oral bioavailability and CNS exposure. The comprehensive preclinical data package established Valiglurax as a promising clinical candidate for Parkinson's disease, underscoring the therapeutic potential of targeting the mGlu₄ receptor with positive allosteric modulators. The detailed methodologies and SAR insights presented herein serve as a valuable resource for the ongoing development of novel allosteric modulators for neurological disorders.

References

- 1. VU-0652957 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Valiglurax (VU2957) in In Vivo Rat Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Valiglurax, also known as VU2957, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] As a CNS penetrant compound, Valiglurax has been evaluated as a preclinical candidate for the treatment of Parkinson's disease.[1][2][3] Selective activation of mGlu4 receptors has been shown to modulate glutamatergic transmission in the basal ganglia, offering a potential therapeutic strategy for motor symptom relief in Parkinson's disease. These application notes provide detailed information on the dosage, administration, and experimental protocols for the use of Valiglurax in in vivo rat models based on preclinical studies.

Data Presentation: Valiglurax Dosage and Pharmacokinetics in Rats

The following tables summarize the quantitative data for Valiglurax administration and its pharmacokinetic profile in rats.

Table 1: Valiglurax Dosage in Rat Models

| Administration Route | Dosage Range | Vehicle/Formulation | Model | Observed Effect | Reference |

| Oral (p.o.) | 0.3 - 30 mg/kg | Fine microsuspension or Spray-Dried Dispersion (SDD) in 30% Dexolve | Haloperidol-Induced Catalepsy (HIC) | Dose-dependent reversal of catalepsy. Minimum effective dose (MED) of 1 mg/kg. | |

| Oral (p.o.) | 3 - 30 mg/kg | Spray-Dried Dispersion (SDD) | Dose Escalation Studies | Linear dose-dependent increases in Cmax and supra-linear increases in AUC. | |

| Oral (p.o.) | 3 mg/kg | Not specified | Multi-day Dosing Study | Constant plasma levels from day 1 to day 4, indicating no autoinduction of metabolism. | |

| Intravenous (IV) | 0.2 - 0.25 mg/kg | 10% ethanol, 40% PEG400, and 50% DMSO (v/v) | Cassette PK Studies | To determine pharmacokinetic parameters. | |

| Intravenous (IV) | 1.0 mg/kg | 10% EtOH, 50% PEG 400, 40% saline | Discrete PK Experiments | To determine pharmacokinetic parameters. |

Table 2: Pharmacokinetic Parameters of Valiglurax in Rats

| Parameter | Value | Administration Route & Dose | Reference |

| Bioavailability (F%) | 100% | Oral (p.o.) | |

| Tmax (h) | 2.0 | Oral (p.o.) | |

| Cmax (µM) | 1.44 | Oral (p.o.) | |

| AUC0-inf (µM·h) | 9.66 | Oral (p.o.) | |

| Clearance (CLp) (mL/min/kg) | 37.7 | Not specified | |

| Volume of Distribution (Vss) (L/kg) | ~3-4 | Not specified | |

| Brain-to-Plasma Partition Coefficient (Kp) | 1.51 | Not specified | |

| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | 0.09 | Not specified | |

| Plasma Protein Unbound Fraction (fu) | 0.010 | In vitro |

Experimental Protocols

Haloperidol-Induced Catalepsy (HIC) Model in Rats

This protocol is used to assess the anti-parkinsonian-like activity of Valiglurax.

Materials:

-

Valiglurax (VU2957)

-

Haloperidol

-

Vehicle (e.g., fine microsuspension or SDD formulation)

-

Male Sprague-Dawley rats (250-350 g)

-

Oral gavage needles

-

Injection syringes and needles (for i.p. injection)

-

Catalepsy scoring apparatus (e.g., horizontal bar)

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the experiment.

-

Fasting: Fast animals overnight prior to dosing, with water available ad libitum.

-

Valiglurax Administration: Administer Valiglurax orally (p.o.) via gavage at doses ranging from 0.3 to 30 mg/kg. A vehicle control group should be included.

-

Haloperidol Administration: 60 minutes after Valiglurax administration, induce catalepsy by injecting haloperidol (1.5 mg/kg, i.p.).

-

Catalepsy Assessment: At various time points post-haloperidol injection (e.g., 30, 60, 90, 120 minutes), measure the cataleptic state. This can be done by placing the rat's forepaws on a horizontal bar and measuring the time it takes for the rat to remove them.

-

Data Analysis: Compare the catalepsy scores between the vehicle-treated and Valiglurax-treated groups. A significant reduction in the time spent in the cataleptic state indicates efficacy.

Pharmacokinetic (PK) Studies in Rats

This protocol is for determining the pharmacokinetic profile of Valiglurax.

Materials:

-

Valiglurax (VU2957)

-

Formulation vehicles (for p.o. and IV)

-

Male Sprague-Dawley rats (250-350 g), some dual-cannulated (carotid artery and jugular vein) for IV studies.

-

Oral gavage needles

-

IV injection supplies

-

Blood collection tubes (e.g., with anticoagulant)

-

Centrifuge

-

Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

Oral (p.o.) Administration:

-

Animal Preparation: Fast rats overnight.

-

Dosing: Administer Valiglurax via oral gavage at the desired dose (e.g., 3-30 mg/kg).

-

Blood Sampling: Collect whole blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 7, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein, or carotid artery cannula).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples to determine the concentration of Valiglurax.

Intravenous (IV) Administration:

-

Animal Preparation: Use dual-cannulated rats (jugular vein for dosing, carotid artery for sampling).

-

Dosing: Administer Valiglurax as a bolus via the jugular vein cannula at the desired dose (e.g., 1.0 mg/kg).

-

Blood Sampling: Collect whole blood from the carotid artery cannula at specified time points (e.g., 0.033, 0.117, 0.25, 0.5, 1, 2, 4, 7, and 24 hours post-dose).

-

Plasma Preparation and Analysis: Follow steps 4 and 5 from the oral administration protocol.

Data Analysis:

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability from the plasma concentration-time data.

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Experimental workflow for the haloperidol-induced catalepsy (HIC) model in rats.

Caption: Proposed signaling pathway of Valiglurax at the corticostriatal synapse.

References

- 1. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery-of-vu2957-valiglurax-an-mglu-4-positive-allosteric-modulator-evaluated-as-a-preclinical-candidate-for-the-treatment-of-parkinson-s-disease - Ask this paper | Bohrium [bohrium.com]

Application Notes and Protocols for Valiglurax Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valiglurax (also known as VU0652957 or VU2957) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] As a member of the Group III mGluRs, mGluR4 is a Gi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of the glutamatergic system makes Valiglurax a valuable tool for investigating the role of mGluR4 in various neurological and psychiatric disorders, with significant preclinical research focused on its potential therapeutic effects in Parkinson's disease.[1][2]

These application notes provide detailed protocols for the preparation and administration of Valiglurax in mice, as well as methodologies for assessing its effects through behavioral and molecular assays.

Quantitative Data Summary

The following tables summarize key quantitative data for Valiglurax based on preclinical studies.

Table 1: In Vitro Potency of Valiglurax

| Receptor/Assay | Species | EC₅₀ (nM) |

| mGluR4 / Gqi5 | Human | 64.6 |

| mGluR4 / GIRK | Rat | 197 |

Data sourced from MedChemExpress and ACS Medicinal Chemistry Letters.

Table 2: Pharmacokinetic Parameters of Valiglurax in Mice

| Parameter | Value |

| Oral Bioavailability (F%) | 79% |

| Clearance (CLp) (mL/min/kg) | 78.3 |

| Volume of Distribution (Vss) (L/kg) | ~3-4 |

| Elimination Half-life (t₁/₂) (h) | ~1-4 |

Data for parent API. Sourced from ACS Medicinal Chemistry Letters.

Experimental Protocols

Formulation and Administration of Valiglurax

Due to its poor aqueous solubility, the formulation of Valiglurax is critical for in vivo studies. The original preclinical development utilized a spray-dried dispersion (SDD) with HPMCP-HP55 to enhance solubility and oral absorption. For researchers who may not have access to this specific formulation, an alternative vehicle is provided based on information from commercial suppliers.

Protocol 1: Valiglurax Formulation for Oral Gavage

Materials:

-

Valiglurax powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a stock solution: Dissolve Valiglurax in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Sonication may be used to aid dissolution.

-

Prepare the vehicle: In a sterile tube, prepare the final vehicle by sequentially adding and mixing the components. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow these steps for a 1 mL final volume:

-

Add 400 µL of PEG300.

-

Add 100 µL of the Valiglurax DMSO stock solution and vortex thoroughly.

-

Add 50 µL of Tween-80 and vortex until the solution is clear.

-

Add 450 µL of sterile saline and vortex to mix completely.

-

-

Final Concentration: This procedure will result in a 2.5 mg/mL Valiglurax solution. Adjust the initial stock concentration or final volumes as needed to achieve the desired final dosing concentration.

-

Administration: Administer the solution to mice via oral gavage. The volume should not exceed 10 mL/kg of body weight.

Protocol 2: Oral Gavage Administration in Mice

Materials:

-

Prepared Valiglurax formulation

-

Appropriately sized gavage needle (e.g., 20-22 gauge, flexible)

-

1 mL syringe

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Weigh the mouse to calculate the precise dosing volume.

-

Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body. Ensure the animal's airway is not obstructed.

-

-

Gavage Needle Insertion:

-

Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without causing injury.

-

With the mouse held vertically, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is gently advanced. Do not force the needle.

-

-

Substance Administration:

-

Once the needle is in the correct position, slowly depress the syringe plunger to administer the formulation.

-

Administer the liquid at a steady pace to avoid regurgitation.

-

-

Post-Administration:

-

Gently remove the gavage needle and return the mouse to its home cage.

-

Monitor the animal for any signs of distress or adverse reactions.

-

Behavioral Assays

The following are detailed protocols for behavioral assays relevant to the study of Valiglurax's effects on motor function and anxiety-like behavior. A pre-treatment time of 30-60 minutes before the behavioral test is recommended, based on typical pharmacokinetic profiles of small molecules.

Protocol 3: Haloperidol-Induced Catalepsy Test

This test is used to assess the potential of a compound to reverse catalepsy, a state of motor immobility often induced by dopamine D2 receptor antagonists like haloperidol. This model is relevant for screening compounds with potential anti-Parkinsonian effects.

Materials:

-

Valiglurax formulation

-

Haloperidol solution (0.5-2 mg/kg in saline)

-

Horizontal bar apparatus (a metal or wooden bar, approximately 3 mm in diameter, elevated 3-5 cm from a flat surface)

-

Stopwatch

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

-

Valiglurax Administration: Administer Valiglurax or vehicle via oral gavage.

-

Haloperidol Induction: 30 minutes after Valiglurax administration, administer haloperidol (e.g., 1.5 mg/kg, i.p.).

-

Catalepsy Assessment: At 30, 60, 90, and 120 minutes after haloperidol injection, assess catalepsy using the bar test:

-

Gently place the mouse's forepaws on the elevated horizontal bar.

-

Start the stopwatch and measure the latency (in seconds) for the mouse to remove both forepaws from the bar.

-

A cut-off time of 180 seconds is typically used.

-

-